

Generating a CRAT Knockout Mouse Model: Application Notes and Protocols

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Compound of Interest

Compound Name: *Carnitine acetyltransferase*

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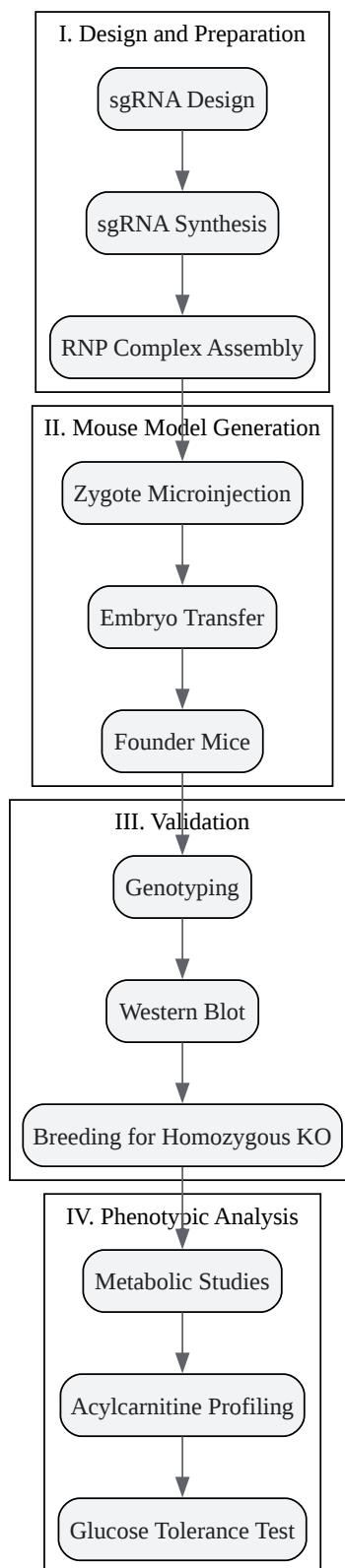
For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. It catalyzes the reversible transfer of acetyl groups between acetyl-CoA and carnitine, playing a crucial role in maintaining the acetyl-CoA/CoA ratio, facilitating the transport of acetyl groups across mitochondrial membranes, and influencing both fatty acid and glucose metabolism.^{[1][2][3]} Dysregulation of CRAT has been implicated in various metabolic disorders, making it an important target for research and drug development.^[1] This document provides detailed protocols and application notes for the generation and validation of a CRAT knockout (KO) mouse model using CRISPR/Cas9 technology, a powerful tool for elucidating gene function *in vivo*.

Experimental Workflow

The generation of a CRAT knockout mouse model involves a series of steps, from the design of CRISPR/Cas9 components to the phenotypic characterization of the resulting knockout animals. The overall workflow is depicted below.

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Caption: Experimental workflow for generating and validating a CRAT knockout mouse model.

I. Design and Preparation

sgRNA Design for Mouse Crat Gene

Effective gene knockout using CRISPR/Cas9 relies on the design of highly specific and efficient single guide RNAs (sgRNAs). For the mouse Crat gene (Gene ID: 12908), sgRNAs should be designed to target a critical exon, preferably early in the coding sequence, to maximize the likelihood of generating a loss-of-function allele through frameshift mutations.[\[4\]](#)[\[5\]](#)

Design Considerations:

- **Target Exon:** Target exons shared across major splice variants. For the mouse Crat gene, targeting exon 1 is a common strategy.
- **PAM Site:** The protospacer adjacent motif (PAM) sequence (NGG for *Streptococcus pyogenes* Cas9) must be present immediately downstream of the 20-nucleotide target sequence.
- **Off-target Effects:** Use online design tools (e.g., CHOPCHOP, CRISPOR) to predict and minimize potential off-target cleavage sites.
- **GC Content:** Aim for a GC content between 40-80% in the sgRNA sequence for optimal activity.

Recommended sgRNA Sequences for Mouse Crat:

While pre-designed and validated sgRNA sequences are available from commercial vendors, researchers can also design their own. Below are example sgRNA sequences targeting exon 1 of the mouse Crat gene (NCBI Reference Sequence: NM_007760.3).

Target Exon	sgRNA Sequence (5' to 3')	PAM
Exon 1	AGAGCCTGTTGGCATCCTAA CC	CGG
Exon 1	GTAGTGGTCCACGCCTTCA G	GGG

Note: These are example sequences and should be validated for efficacy and specificity before use.

Preparation of CRISPR/Cas9 Reagents

For microinjection into mouse zygotes, it is recommended to use a ribonucleoprotein (RNP) complex of Cas9 protein and the synthesized sgRNA. This approach offers high editing efficiency and reduced off-target effects compared to plasmid-based systems.

Protocol for RNP Complex Assembly:

- Resuspend lyophilized synthetic sgRNA (crRNA:tracrRNA duplex or a single guide RNA) and Cas9 nuclease in nuclease-free injection buffer (e.g., 1 mM Tris-HCl, pH 7.5, 0.1 mM EDTA) to the desired stock concentrations.
- To form the RNP complex, mix Cas9 protein and sgRNA at a 1:1 molar ratio. A typical final concentration for microinjection is 20-50 ng/µL for both Cas9 protein and sgRNA.
- Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- Centrifuge the RNP solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitates before microinjection.

II. Mouse Model Generation

The generation of knockout mice is achieved by microinjecting the prepared CRISPR/Cas9 RNP complexes into the pronucleus or cytoplasm of fertilized mouse zygotes.

Protocol for Zygote Microinjection:

- Superovulation and Mating: Superovulate female mice (e.g., C57BL/6J strain) with pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud males.
- Zygote Collection: Collect fertilized zygotes from the oviducts of the plugged female mice.

- Microinjection: Under a microscope, inject the CRISPR/Cas9 RNP solution into the pronucleus or cytoplasm of the collected zygotes.
- Embryo Culture and Transfer: Culture the injected zygotes overnight in a suitable medium (e.g., KSOM). Transfer the resulting 2-cell embryos into the oviducts of pseudopregnant recipient female mice.
- Birth of Founder Mice: Pups (F0 founder mice) are typically born 19-21 days after embryo transfer.

III. Validation of CRAT Knockout Mice

Founder mice need to be screened to identify individuals carrying the desired genetic modification. This is followed by confirmation of the absence of CRAT protein expression.

Genotyping by PCR and Sanger Sequencing

Genomic DNA is extracted from tail biopsies of the founder pups and used as a template for PCR to detect insertions or deletions (indels) at the target locus.

Protocol for Genotyping:

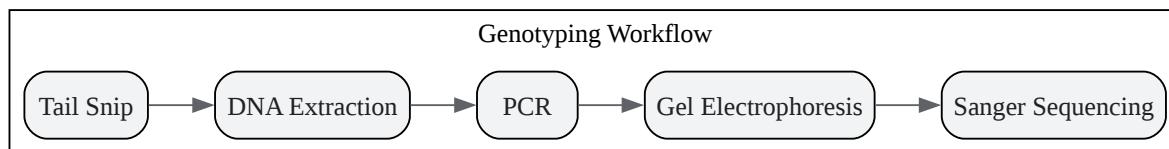
- Genomic DNA Extraction: Extract genomic DNA from tail snips using a standard DNA extraction kit or protocol.
- PCR Amplification: Design PCR primers flanking the sgRNA target site in the Crat gene.

Primer Name	Primer Sequence (5' to 3')	Expected Product Size (WT)
Crat-Fwd	AGAGCCTGTTGGCATCCTA ACC	~300-500 bp
Crat-Rev	TTGTCCAGGCACACGGTGA AGA	(depends on primer design)

- PCR Program:

- Initial denaturation: 95°C for 3 minutes
- 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 60°C for 30 seconds
 - Extension: 72°C for 45 seconds
- Final extension: 72°C for 5 minutes

- Gel Electrophoresis: Analyze the PCR products on an agarose gel. Indels introduced by CRISPR/Cas9 will result in PCR products of different sizes compared to the wild-type (WT) allele.
- Sanger Sequencing: Purify the PCR products from potential founder mice and submit for Sanger sequencing to confirm the exact nature of the mutation (insertion, deletion, and the resulting frameshift).



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Caption: Workflow for genotyping of potential CRAT knockout founder mice.

Western Blot Analysis for CRAT Protein Expression

To confirm the functional knockout of the Crat gene, it is essential to demonstrate the absence of CRAT protein in tissues from homozygous knockout mice.

Protocol for Western Blot:

- Protein Extraction: Homogenize tissues (e.g., skeletal muscle, heart, liver) from WT and homozygous CRAT KO mice in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against CRAT (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C. The expected molecular weight of mouse CRAT is approximately 62-71 kDa.^[6]
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Expected Results:

Genotype	CRAT Protein Band (62-71 kDa)
Wild-Type (+/ +)	Present
Heterozygous (+/-)	Present (potentially reduced intensity)
Homozygous KO (-/-)	Absent

IV. Phenotypic Analysis of CRAT Knockout Mice

CRAT knockout mice are expected to exhibit metabolic phenotypes due to the enzyme's role in energy metabolism. Key analyses include acylcarnitine profiling and glucose tolerance tests.

Acylcarnitine Profiling

Acylcarnitine profiling by tandem mass spectrometry (MS/MS) provides a snapshot of fatty acid and amino acid metabolism. CRAT deficiency is expected to alter the levels of various acylcarnitine species.

Protocol for Acylcarnitine Profiling:

- Sample Collection: Collect plasma or tissue samples from fasted (e.g., 4-6 hours) WT and CRAT KO mice.
- Sample Preparation:
 - For plasma, precipitate proteins with acetonitrile containing deuterated internal standards.
 - For tissues, homogenize and extract metabolites.
- Derivatization: Derivatize the acylcarnitines (e.g., butylation) to improve their chromatographic and mass spectrometric properties.
- LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Expected Quantitative Data in CRAT KO Mice:

Metabolite	Plasma	Skeletal Muscle	Heart
Free Carnitine (C0)	No significant change	Decreased	Decreased
Acetylcarnitine (C2)	Significantly Decreased	Significantly Decreased	Significantly Decreased
Propionylcarnitine (C3)	No significant change	Decreased	Decreased
Long-chain acylcarnitines	May be altered	May be altered	May be altered

Data are expressed as fold change or absolute concentrations relative to wild-type controls.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

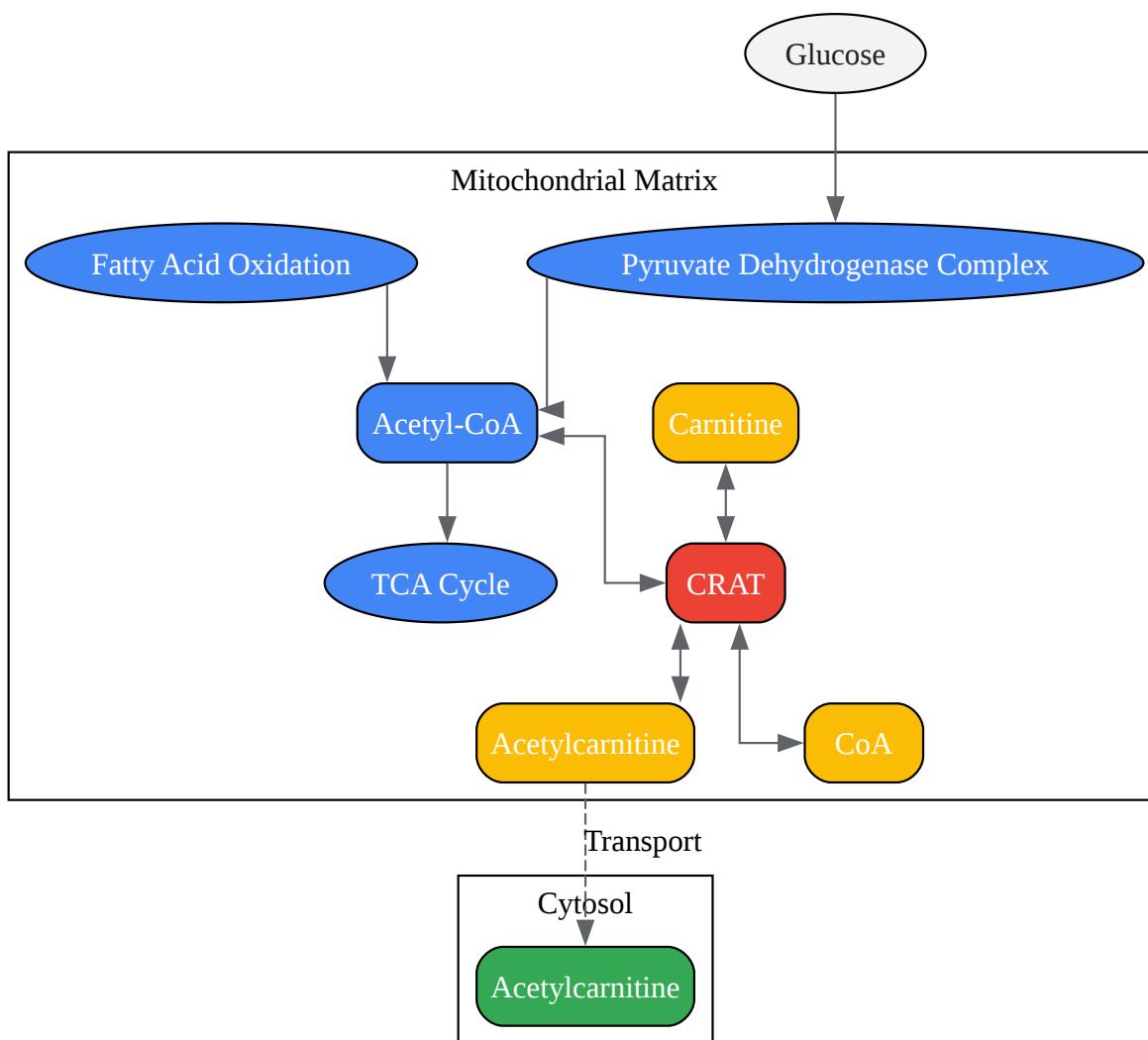
Protocol for Oral Glucose Tolerance Test (OGTT):

- Fasting: Fast mice for 4-6 hours with free access to water.
- Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
- Glucose Administration: Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.
- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC).

Expected Results: CRAT knockout mice may exhibit impaired glucose tolerance, characterized by higher and more sustained blood glucose levels after a glucose challenge compared to wild-type mice.

V. CRAT Signaling and Metabolic Pathways

CRAT is a central node in cellular metabolism, connecting fatty acid oxidation, the TCA cycle, and glucose metabolism. Its primary role is to buffer the mitochondrial acetyl-CoA pool.



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Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.

Upstream and Downstream Regulation:

- **Upstream Regulators:** The expression and activity of CRAT can be influenced by the metabolic state of the cell. For instance, calorie restriction has been shown to induce Crat expression.^[7] The availability of its substrates, acetyl-CoA and carnitine, also directly regulates its activity.
- **Downstream Effectors:** By modulating the acetyl-CoA/CoA ratio, CRAT influences the activity of enzymes sensitive to this ratio, such as the pyruvate dehydrogenase complex (PDH). A high acetyl-CoA/CoA ratio inhibits PDH, thus linking fatty acid and glucose oxidation. CRAT activity also impacts the availability of acetyl groups for other cellular processes, including histone acetylation, and has been linked to innate immune responses.^[8]

Conclusion

The generation of a CRAT knockout mouse model is a valuable tool for investigating the *in vivo* roles of this important metabolic enzyme. The protocols and data presented here provide a comprehensive guide for researchers to successfully create and characterize these models, paving the way for a deeper understanding of CRAT's function in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders.

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